Acetic acid, (2,4-dichlorophenoxy)-, 3-butoxypropyl ester
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registration
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex ester compounds. The preferred International Union of Pure and Applied Chemistry name for this compound is 3-butoxypropyl (2,4-dichlorophenoxy)acetate, which accurately reflects the structural arrangement of functional groups within the molecule. This nomenclature system clearly identifies the acetate core derived from acetic acid, the 2,4-dichlorophenoxy substituent attached to the acetate carbon, and the 3-butoxypropyl ester moiety.
The Chemical Abstracts Service has assigned the registry number 1928-45-6 to this compound, providing a unique numerical identifier that facilitates unambiguous chemical identification across scientific databases and regulatory frameworks. According to Chemical Abstracts Service naming conventions, the compound is designated as this compound, which maintains consistency with Chemical Abstracts Service indexing protocols. Alternative accepted names include 3-butoxypropyl 2-(2,4-dichlorophenoxy)acetate and 1-propanol, 3-butoxy-, (2,4-dichlorophenoxy)acetate, reflecting different approaches to systematically describing the molecular structure.
The molecular formula for this compound is established as C₁₅H₂₀Cl₂O₄, indicating a relatively complex organic molecule containing fifteen carbon atoms, twenty hydrogen atoms, two chlorine atoms, and four oxygen atoms. The molecular mass is calculated as 335.22 daltons, placing it within the range of medium-sized organic compounds. This compound represents a derivative of 2,4-dichlorophenoxyacetic acid, with the notation that it was previously known as 2,4-dichlorophenoxyacetic acid-3-butoxypropyl in older literature.
| Chemical Identifier | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 3-butoxypropyl (2,4-dichlorophenoxy)acetate |
| Chemical Abstracts Service Registry Number | 1928-45-6 |
| Molecular Formula | C₁₅H₂₀Cl₂O₄ |
| Molecular Mass | 335.22 g/mol |
| International Chemical Identifier Key | KZWPFFFDRDASOU-UHFFFAOYSA-N |
Structural Characterization via Spectroscopic Methods
Spectroscopic characterization of this compound provides detailed insights into its molecular structure and bonding patterns. Infrared spectroscopy serves as a primary analytical technique for identifying functional groups and structural features within this complex molecule. The compound exhibits characteristic infrared absorption patterns that correlate with its ester functionality, aromatic ring system, and aliphatic ether linkages.
According to infrared spectroscopic data compiled by the National Institute of Standards and Technology, the compound demonstrates specific absorption bands characteristic of its molecular structure. The infrared spectrum reveals carbonyl stretching vibrations typical of ester compounds, aromatic carbon-carbon stretching modes associated with the dichlorophenoxy moiety, and carbon-hydrogen stretching vibrations from both the aromatic and aliphatic portions of the molecule. The spectrum was measured using a solution preparation method with carbon tetrachloride solvent for the 5000-1350 wavenumber range and carbon disulfide for the 1350-625 wavenumber range.
Nuclear magnetic resonance spectroscopy provides additional structural confirmation through detailed analysis of hydrogen and carbon environments within the molecule. The compound's Simplified Molecular Input Line Entry System representation is recorded as CCCCOCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl, which encodes the complete connectivity pattern of all atoms. This representation clearly indicates the presence of the butoxy chain (CCCCO), the propyl linker (CCC), the ester carbonyl group (C(=O)), and the dichlorophenoxy aromatic system.
The International Chemical Identifier string provides a standardized method for representing the molecular structure: InChI=1S/C15H20Cl2O4/c1-2-3-7-19-8-4-9-20-15(18)11-21-14-6-5-12(16)10-13(14)17/h5-6,10H,2-4,7-9,11H2,1H3. This notation system systematically describes the molecular connectivity and serves as a universal structural identifier for database searching and computational applications.
| Spectroscopic Method | Key Characteristics |
|---|---|
| Infrared Spectroscopy | Ester carbonyl, aromatic stretching, aliphatic vibrations |
| Nuclear Magnetic Resonance | Complex multipicity patterns for aromatic and aliphatic protons |
| Simplified Molecular Input Line Entry System | CCCCOCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
| International Chemical Identifier | InChI=1S/C15H20Cl2O4/c1-2-3-7-19-8-4-9-20-15(18)11-21-14-6-5-12(16)10-13(14)17/h5-6,10H,2-4,7-9,11H2,1H3 |
Isomeric Variations and Stereochemical Considerations
The molecular structure of this compound exhibits specific stereochemical features that influence its chemical behavior and physical properties. The compound contains no asymmetric carbon centers, indicating that it does not exhibit optical isomerism or enantiomeric forms. This absence of chirality simplifies both its synthesis and analytical characterization, as there are no stereoisomeric complications to consider during chemical analysis or purification procedures.
Conformational isomerism represents the primary form of structural variation observed in this compound, arising from rotation around single bonds within the flexible butoxypropyl ester chain. The extended aliphatic chain incorporating both the butoxy and propyl segments can adopt multiple conformational arrangements, with energy barriers between conformers being relatively low due to the flexibility of the carbon-carbon and carbon-oxygen single bonds. These conformational variations may influence the compound's physical properties, including solubility patterns and intermolecular interactions.
The 2,4-dichlorophenoxy moiety maintains a fixed planar aromatic structure, with the chlorine substituents locked in specific positions on the benzene ring. The 2,4-substitution pattern creates a defined electronic environment that influences the reactivity of the phenolic oxygen and the overall molecular dipole moment. This substitution pattern distinguishes the compound from other potential isomers that could arise from different chlorine positioning on the aromatic ring.
Constitutional isomers of this ester could theoretically exist through alternative connectivity patterns of the same molecular formula, such as different ester linkage positions or alternative arrangements of the ether functionality. However, the specific structural designation as the 3-butoxypropyl ester establishes a unique connectivity pattern that defines this particular compound. The International Chemical Identifier Key KZWPFFFDRDASOU-UHFFFAOYSA-N serves as a unique identifier that distinguishes this specific constitutional arrangement from any potential isomeric alternatives.
| Isomeric Type | Occurrence | Structural Impact |
|---|---|---|
| Optical Isomerism | Not present | No asymmetric carbon centers |
| Conformational Isomerism | Multiple conformers | Flexible aliphatic chain rotation |
| Constitutional Isomerism | Potential alternatives | Unique 3-butoxypropyl connectivity |
| Geometric Isomerism | Not applicable | No double bonds requiring designation |
Properties
Key on ui mechanism of action |
... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/ |
|---|---|
CAS No. |
1928-45-6 |
Molecular Formula |
C15H20Cl2O4 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
3-butoxypropyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C15H20Cl2O4/c1-2-3-7-19-8-4-9-20-15(18)11-21-14-6-5-12(16)10-13(14)17/h5-6,10H,2-4,7-9,11H2,1H3 |
InChI Key |
KZWPFFFDRDASOU-UHFFFAOYSA-N |
impurities |
SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/ ... Trace levels of chlorinated dibenzodioxins have been found in ... ester formulations. ... /SRP: These are the 2,7-Di-, 1,3,7-Tri, 1,3,4,8-Tetra-, and 1,3,6,8-Tetra- dioxins which are comparatively less toxic./ /2,4-D esters/ |
SMILES |
CCCCOCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCOCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
flash_point |
Greater than 175 °F (open cup) /2,4-D esters/ |
Other CAS No. |
1928-45-6 |
shelf_life |
Shelf life of ester formulations varies, depending on the emulsifying system. Some retain satisfactory emulsifying properties after 3 yr. /2,4-D/ |
solubility |
ESTER FORMULATIONS HAVE LOW SOLUBILITY IN WATER. /2,4-D; SRP: THEY CAN BE DISPERSED AS AQUEOUS EMULSIONS/ Soluble in oils /2,4-D esters/ |
vapor_pressure |
0.00000227 [mmHg] |
Origin of Product |
United States |
Preparation Methods
Conventional Two-Step Chlorination-Esterification
The traditional synthesis involves sequential chlorination of phenoxyacetic acid followed by esterification with 3-butoxypropanol. Phenoxyacetic acid undergoes electrophilic aromatic substitution using chlorine gas in the presence of Lewis acid catalysts (e.g., FeCl₃), yielding 2,4-dichlorophenoxyacetic acid. Subsequent esterification with 3-butoxypropanol employs acid catalysts like sulfuric acid or toluenesulfonic acid, typically under azeotropic distillation to remove water.
Key Reaction:
This method achieves yields of 85–90%, but requires intermediate isolation, increasing production time and cost.
Advanced One-Pot Synthesis
Integrated Chlorination-Esterification Process
A patented one-pot method (CN101941905B) eliminates intermediate isolation by combining chlorination and esterification in a single reactor. Phenoxyacetic acid is dissolved in 3-butoxypropanol, with thiodiphenylamine (0.1–0.5 wt%) and dimethylaminopyridine (DMAP, 0.3–1.0 wt%) as dual catalysts. Chlorine gas is introduced at 80–85°C, followed by toluenesulfonic acid (0.5–1.0 wt%) for azeotropic dehydration.
Advantages:
-
Solvent Recycling: Alcohol solvents (e.g., 3-butoxypropanol) are recovered and reused, reducing waste.
-
Reduced Byproducts: Dual catalysts suppress side reactions like polychlorinated dibenzodioxin (PCDD) formation.
Catalytic Systems and Optimization
Catalyst Selection
DMAP’s nucleophilic activation of the hydroxyl group in 3-butoxypropanol facilitates ester bond formation, while thiodiphenylamine stabilizes chlorine intermediates.
Impurity Profiling and Mitigation
Chlorinated Dibenzo-p-Dioxins (CDDs)
Ester formulations exhibit higher CDD contamination (1.2–4.8 ppm) compared to amine salts (<0.1 ppm). Key impurities include:
-
2,7-Dichlorodibenzo-p-dioxin
-
1,3,7-Trichlorodibenzo-p-dioxin
Mitigation Strategies: -
Catalytic Purification: Post-synthesis treatment with activated carbon reduces CDDs by 60–70%.
-
Low-Temperature Chlorination: Maintaining temperatures below 85°C minimizes dioxin precursors.
Industrial-Scale Production Protocols
Patent-CN103772201A: Scalable Esterification
This method refluxes 2,4-dichlorophenoxyacetic acid with 3-butoxypropanol in toluene, using sulfuric acid (1–2 wt%) at 110–120°C for 5 hours. Post-reaction neutralization with NaOH (5% w/v) and solvent distillation yields 97–99% pure ester.
Process Parameters:
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2,4-dichlorophenoxy)-, 3-butoxypropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, leading to the formation of 2,4-dichlorophenoxyacetic acid and 3-butoxypropanol.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and 3-butoxypropanol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Agricultural Chemistry
Herbicide Applications
- Weed Control : This compound is predominantly used as a selective herbicide for controlling broadleaf weeds in various crops. It acts as a synthetic auxin, mimicking natural plant hormones to induce uncontrolled growth in target plants leading to their death .
- Research on Herbicide Efficacy : Studies have been conducted to evaluate the effectiveness of 2,4-D butoxypropyl ester in different agricultural settings. For instance, field trials demonstrate its efficacy in controlling resistant weed species while minimizing damage to crops .
Environmental Science
Impact Studies
- Environmental Degradation : Research has focused on the degradation pathways of phenoxy herbicides like 2,4-D butoxypropyl ester in various ecosystems. These studies assess how the compound breaks down in soil and water environments and its potential impacts on non-target organisms .
- Toxicological Assessments : Evaluations have been made regarding the environmental toxicity of this herbicide. Findings indicate that while it is effective against weeds, there are concerns about its effects on aquatic life and soil microbiomes when it enters water bodies through runoff .
Biology
Ecotoxicology
- Effects on Non-Target Organisms : Investigations into the effects of 2,4-D butoxypropyl ester on non-target species reveal insights into its ecological impact. Studies show that exposure can lead to alterations in soil microbial communities and affect aquatic organisms such as fish .
- Plant Growth Studies : The compound is also used to study plant growth responses and hormonal interactions within plants. Research demonstrates how synthetic auxins influence plant development processes such as cell elongation and division .
Medicine
Toxicological Research
- Health Risks Assessment : There is ongoing research into the potential health risks associated with exposure to phenoxy herbicides like 2,4-D butoxypropyl ester. Toxicological profiles indicate possible renal effects and other health implications from chronic exposure .
- Investigative Studies on Mechanisms of Action : Studies are being conducted to understand the mechanisms through which this compound affects human health, particularly concerning its endocrine-disrupting properties and potential carcinogenic effects .
Table 1: Summary of Research Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Agricultural Chemistry | Herbicide for broadleaf weed control | Effective against resistant species; selective action |
| Environmental Science | Degradation studies in soil and water | Identified breakdown products; impact on ecosystems |
| Biology | Ecotoxicological assessments | Altered microbial communities; effects on aquatic life |
| Medicine | Toxicological risk assessments | Potential renal toxicity; endocrine disruption |
Case Studies
- Efficacy in Crop Management : A study conducted by the FAO evaluated the effectiveness of 2,4-D butoxypropyl ester in controlling specific weed populations in rice paddies. Results indicated a significant reduction in weed biomass without adversely affecting rice yields .
- Environmental Impact Analysis : Research published by the CDC assessed the environmental persistence of phenoxy herbicides including 2,4-D butoxypropyl ester. The study found that while the compound degrades over time, its metabolites can accumulate in aquatic environments posing risks to fish populations .
- Human Health Risk Evaluation : A comprehensive toxicological profile from ATSDR highlighted chronic exposure risks associated with phenoxy herbicides like 2,4-D butoxypropyl ester. The findings suggest a need for careful monitoring of agricultural practices involving this compound to mitigate health risks .
Mechanism of Action
The primary mechanism of action of acetic acid, (2,4-dichlorophenoxy)-, 3-butoxypropyl ester involves its role as a synthetic auxin. Auxins are plant hormones that regulate growth and development. This compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the target plants. The molecular targets include auxin receptors and signaling pathways that regulate cell elongation and division.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2,4-D Esters
Structural and Functional Differences
- 3-Butoxypropyl Ester : The elongated 3-butoxypropyl chain increases lipophilicity, enhancing foliar absorption and rainfastness compared to shorter-chain esters like the isopropyl ester .
- Isopropyl Ester : Rapid hydrolysis in soil and water reduces residual activity, making it suitable for pre-harvest applications in citrus .
- Isobutyl Ester : The branched isobutyl group improves volatility resistance, reducing atmospheric drift but increasing soil persistence .
- Butoxyethyl Ester : Balanced hydrophilicity and log Kow make it effective in aquatic environments .
Environmental and Toxicological Profiles
- Persistence : The 3-butoxypropyl ester exhibits moderate persistence (half-life ~30–60 days in soil), whereas the isopropyl ester degrades within 1–2 weeks due to esterase activity .
- Residue Studies : Residues of the isopropyl ester in citrus fruit post-treatment were <0.05 ppm, complying with regulatory limits . In contrast, the 3-butoxypropyl ester’s residues in cereals remain under investigation.
- Ecotoxicity : All esters show moderate to high toxicity to aquatic organisms (e.g., LC₅₀ for fish: 0.1–1.0 mg/L) .
Biological Activity
Acetic acid, (2,4-dichlorophenoxy)-, 3-butoxypropyl ester, commonly referred to as a butoxypropyl ester of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a synthetic herbicide belonging to the class of phenoxy herbicides. This compound is primarily used for controlling broadleaf weeds in various agricultural settings. Its biological activity is closely related to its mechanism of action as a synthetic auxin, which mimics natural plant hormones responsible for growth regulation.
The primary mechanism of action for this compound involves its role as a synthetic auxin . Auxins are crucial plant hormones that regulate various growth processes such as cell elongation and division. When applied to target plants, the butoxypropyl ester disrupts normal growth patterns, leading to uncontrolled cell division and eventually plant death. The compound interacts with specific auxin receptors and influences signaling pathways that govern these processes.
Biological Activity and Efficacy
The biological activity of this compound can be summarized in the following aspects:
- Herbicidal Activity : This compound exhibits strong herbicidal properties against a wide range of broadleaf weeds. It is particularly effective in agricultural settings where it is applied to crops like corn and cereals .
- Persistence and Degradation : The persistence of this herbicide in the environment varies significantly based on application methods and environmental conditions. Studies have shown that residues can remain detectable for extended periods post-application but generally decline rapidly within weeks .
Case Studies
Several studies have been conducted to evaluate the effectiveness and environmental impact of this compound:
-
Field Studies on Residue Persistence :
- A study conducted in West Virginia found that after applying 2,4-D butoxypropyl ester at a rate of 2.24 kg/ha, the mean concentration of the herbicide in vegetation decreased from 150 mg/kg immediately after application to below detectable limits within two years .
- Another study indicated that the half-life of 2,4-D residues was approximately two weeks under similar conditions .
-
Toxicological Assessments :
- Research has highlighted potential toxic effects associated with high concentrations of 2,4-D exposure. In animal studies, significant health effects were observed at concentrations above 300 mg/m³, including alterations in hematological parameters and histopathological changes in various organs .
- Long-term exposure studies indicated that chronic exposure could lead to renal degeneration and other systemic effects at higher doses .
Comparative Analysis
The following table summarizes key findings related to the biological activity and toxicity of this compound compared to other herbicides:
| Parameter | Acetic Acid (Butoxypropyl Ester) | 2,4-D (Free Acid) | Glyphosate |
|---|---|---|---|
| Mechanism of Action | Synthetic auxin | Synthetic auxin | EPSPS inhibitor |
| Herbicidal Efficacy | High against broadleaf weeds | High | Broad-spectrum |
| Environmental Persistence | Moderate | Low | Low |
| Toxicity Level | Moderate at high concentrations | Moderate | Low |
| Degradation Half-life | ~2 weeks | Varies | ~1-3 months |
Q & A
Basic: What are the optimal synthetic methodologies for preparing acetic acid, (2,4-dichlorophenoxy)-, 3-butoxypropyl ester?
Answer:
The synthesis typically involves esterification of 2,4-dichlorophenoxyacetic acid (2,4-D) with 3-butoxypropanol. Key steps include:
- Catalyst Selection: Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are used to protonate the carbonyl oxygen, enhancing nucleophilic attack by the alcohol .
- Solvent Systems: Polar aprotic solvents (e.g., dimethylformamide) or toluene are employed to stabilize intermediates.
- Temperature Control: Reactions are conducted at 80–100°C under reflux to ensure complete esterification while minimizing side reactions (e.g., hydrolysis).
- Purification: Post-reaction, neutralization with NaHCO₃, followed by liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, hexane/ethyl acetate gradient), yields >90% purity .
Basic: How can structural characterization of this ester be systematically performed?
Answer:
A multi-technique approach is recommended:
- Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 335.04 (C₁₅H₁₈Cl₂O₄) .
Basic: What are the critical physicochemical properties influencing experimental design?
Answer: Key properties include:
Advanced: How can residue analysis of this ester in plant matrices be designed?
Answer:
- Extraction: Homogenize plant tissue (e.g., citrus pulp) in acetonitrile:water (80:20), followed by QuEChERS cleanup (MgSO₄/PSA) to remove pigments and lipids .
- Chromatography: Use reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water gradient) with retention time ~12.5 min .
- Detection: LC-MS/MS (MRM mode) monitors transitions m/z 335 → 219 (quantifier) and 335 → 161 (qualifier) for specificity .
- Validation: Include recovery assays (spiked samples: 70–120% recovery) and matrix-matched calibration to address matrix effects .
Advanced: What factors influence the compound’s stability under environmental conditions?
Answer: Stability is modulated by:
- Photolysis: UV irradiation (λ >290 nm) induces cleavage of the ester bond, forming 2,4-D and 3-butoxypropanol as primary degradants. Half-life in sunlight: ~48 hours .
- Microbial Degradation: Soil microbes (e.g., Pseudomonas spp.) hydrolyze the ester, with degradation rates 2–3× faster in aerobic vs. anaerobic conditions .
- pH Effects: Rapid hydrolysis occurs under alkaline conditions (pH >9), yielding 2,4-D. Acidic conditions (pH <4) stabilize the ester .
Advanced: How does this ester interact with plant auxin receptors compared to other 2,4-D derivatives?
Answer:
- Mechanism: The 3-butoxypropyl chain enhances lipid solubility, facilitating membrane penetration. In planta, esterases hydrolyze the compound to 2,4-D, which binds auxin-binding protein 1 (ABP1) .
- Comparative Efficacy:
Advanced: What analytical strategies resolve contradictions in degradation pathway studies?
Answer: Contradictions often arise from matrix-specific effects. Mitigation strategies include:
- Isotopic Labeling: Use ¹⁴C-labeled ester to track degradation products in soil/water systems .
- High-Resolution Mass Spectrometry (HRMS): Differentiate isobaric metabolites (e.g., 2,4-D vs. dichlorophenol) via exact mass (<5 ppm error) .
- Cross-Validation: Compare results across multiple models (e.g., OECD 307 for soil vs. EPA 835.2220 for water) .
Advanced: What are the comparative toxicological profiles of this ester versus its metabolites?
Answer:
Key Insight: The ester’s lower acute toxicity (vs. 2,4-D) is attributed to delayed hydrolysis, but its higher log P increases bioaccumulation risk in aquatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
